molecular formula C46H64BClO15 B12379963 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate

Cat. No.: B12379963
M. Wt: 903.3 g/mol
InChI Key: QIDADYCRUNEJSO-UHFFFAOYSA-N
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Description

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate is a complex organic compound with a unique structure that includes multiple ether linkages, a chlorohexyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate involves multiple steps, including the formation of ether linkages and the introduction of the boronate ester group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.

Chemical Reactions Analysis

Types of Reactions

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate can undergo various chemical reactions, including:

    Oxidation: The ether linkages and boronate ester group can be oxidized under specific conditions.

    Reduction: The chlorohexyl group can be reduced to form different derivatives.

    Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce derivatives with different alkyl groups.

Scientific Research Applications

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate involves its interaction with specific molecular targets and pathways. The boronate ester group can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkages and chlorohexyl group may also contribute to its biological activity by affecting cell membrane permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate is unique due to its combination of ether linkages, a chlorohexyl group, and a boronate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C46H64BClO15

Molecular Weight

903.3 g/mol

IUPAC Name

1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate

InChI

InChI=1S/C46H64BClO15/c1-33-27-40(51)61-42-36(33)15-16-37(57-29-34-11-13-35(14-12-34)47-62-44(2,3)45(4,5)63-47)41(42)43-59-31-46(6,32-60-43)30-58-39(50)28-38(49)56-26-25-55-24-23-54-22-21-53-20-19-52-18-10-8-7-9-17-48/h11-16,27,43H,7-10,17-26,28-32H2,1-6H3

InChI Key

QIDADYCRUNEJSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C4=C(C=C3)C(=CC(=O)O4)C)C5OCC(CO5)(C)COC(=O)CC(=O)OCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

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